Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane
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Overview
Description
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a dodecyl chain with a terminal alkyne and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane typically involves the reaction of a dodecyl alkyne with trichlorosilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Catalyst: Platinum or palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
The reaction proceeds via the hydrosilylation mechanism, where the trichlorosilane adds across the triple bond of the alkyne, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The trichlorosilane group can be reduced to a silane or silanol.
Substitution: The chlorine atoms in the trichlorosilane group can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a base, such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of silanes or silanols.
Substitution: Formation of alkoxysilanes or aminosilanes.
Scientific Research Applications
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane exerts its effects involves the interaction of the trichlorosilane group with various molecular targets. The trichlorosilane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- Trichlorododecylsilane
- Trimethylsilylacetylene
- Dodecyltrichlorosilane
Uniqueness
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is unique due to the presence of both a trichlorosilane group and a terminal alkyne with a trimethylsilyl group. This combination of functional groups allows for versatile reactivity and a wide range of applications. The compound’s ability to undergo various chemical reactions and its potential use in different fields make it a valuable addition to the family of organosilicon compounds.
Properties
CAS No. |
473937-67-6 |
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Molecular Formula |
C15H29Cl3Si2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
trichloro(12-trimethylsilyldodec-11-ynyl)silane |
InChI |
InChI=1S/C15H29Cl3Si2/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15-20(16,17)18/h4-11,13,15H2,1-3H3 |
InChI Key |
WRMTWHPWPQKMFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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